({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene
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Overview
Description
({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene: is an organic compound characterized by a benzene ring substituted with a hex-5-yn-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with (2S)-hex-5-yn-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of hex-5-yn-2-one or hex-5-ynoic acid.
Reduction: Formation of hex-5-en-2-yl or hex-2-yl derivatives.
Substitution: Formation of nitrobenzene or halobenzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ether linkages. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which ({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog with a hydroxyl group instead of the hex-5-yn-2-yloxy group.
Phenylacetylene: Contains an alkyne group directly attached to the benzene ring.
Hex-5-yn-2-ol: The alkyne alcohol used in the synthesis of ({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene.
Uniqueness
This compound is unique due to the combination of an alkyne group and an ether linkage attached to a benzene ring
Properties
CAS No. |
826994-41-6 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
[(2S)-hex-5-yn-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h1,5-7,9-10,12H,4,8,11H2,2H3/t12-/m0/s1 |
InChI Key |
UHZOBJMDLSIURN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCC#C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CCC#C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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